N-(1,2-benzoxazol-3-yl)propanamide
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Overview
Description
These compounds are amide derivatives of alpha amino acids . The benzoxazole moiety in its structure imparts unique properties and makes it an interesting subject for study.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of N-(1,2-benzoxazol-3-yl)propanamide. One common approach involves the condensation of 2-aminobenzoxazole with propanoyl chloride or propanoic anhydride. The reaction typically occurs under mild conditions and yields the desired product.
Industrial Production:: While industrial-scale production methods may vary, the synthetic route mentioned above can be adapted for large-scale manufacturing. Optimization of reaction conditions, purification steps, and scalability considerations play a crucial role in industrial production.
Chemical Reactions Analysis
Reactivity:: N-(1,2-benzoxazol-3-yl)propanamide can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, potentially leading to the formation of oxazoles or other oxygen-containing derivatives.
Reduction: Reduction of the benzoxazole ring could yield amines or other reduced products.
Substitution: Substitution reactions at the benzoxazole nitrogen or the amide carbonyl group are possible.
Oxidation: Oxidizing agents like potassium permanganate (KMnO~4~) or hydrogen peroxide (H~2~O~2~) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) may be used.
Substitution: Various nucleophiles (e.g., amines, alkoxides) can replace functional groups.
Major Products:: The specific products formed depend on the reaction conditions and substituents present. Detailed mechanistic studies are essential to identify major reaction pathways and products.
Scientific Research Applications
N-(1,2-benzoxazol-3-yl)propanamide finds applications in:
Medicinal Chemistry: Its derivatives exhibit antibacterial, antifungal, and anticancer activities.
Biological Research: Researchers explore its effects on cellular pathways, receptors, and enzymes.
Industry: It serves as an intermediate for synthesizing new bioactive compounds.
Mechanism of Action
The exact mechanism by which N-(1,2-benzoxazol-3-yl)propanamide exerts its effects remains an active area of investigation. It likely interacts with specific molecular targets, influencing cellular processes.
Comparison with Similar Compounds
While N-(1,2-benzoxazol-3-yl)propanamide has unique features, it shares similarities with other benzoxazole derivatives. Some related compounds include:
- 2-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide .
- Other benzoxazole-based molecules with diverse substituents.
Properties
Molecular Formula |
C10H10N2O2 |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
N-(1,2-benzoxazol-3-yl)propanamide |
InChI |
InChI=1S/C10H10N2O2/c1-2-9(13)11-10-7-5-3-4-6-8(7)14-12-10/h3-6H,2H2,1H3,(H,11,12,13) |
InChI Key |
NTIZVTVOSJJSDB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=NOC2=CC=CC=C21 |
Origin of Product |
United States |
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